molecular formula C14H12F2N2O3 B14802016 (5Z)-5-[[4-(Acetyloxy)-3,5-difluorophenyl]methylene]-3,5-dihydro-2,3-dimethyl-4H-imidazol-4-one

(5Z)-5-[[4-(Acetyloxy)-3,5-difluorophenyl]methylene]-3,5-dihydro-2,3-dimethyl-4H-imidazol-4-one

Cat. No.: B14802016
M. Wt: 294.25 g/mol
InChI Key: XHUOZYOQFFEPAA-UHFFFAOYSA-N
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Description

This compound belongs to the imidazolone class, characterized by a 4H-imidazol-4-one core substituted with a 3,5-difluoro-4-acetyloxybenzylidene group and 2,3-dimethyl groups. The acetyloxy moiety at the para position of the difluorophenyl ring enhances lipophilicity and may act as a prodrug, improving metabolic stability or bioavailability compared to hydroxylated analogs . The Z-configuration of the benzylidene double bond is critical for maintaining planar molecular geometry, which influences binding interactions in biological systems .

Properties

Molecular Formula

C14H12F2N2O3

Molecular Weight

294.25 g/mol

IUPAC Name

[4-[(1,2-dimethyl-5-oxoimidazol-4-ylidene)methyl]-2,6-difluorophenyl] acetate

InChI

InChI=1S/C14H12F2N2O3/c1-7-17-12(14(20)18(7)3)6-9-4-10(15)13(11(16)5-9)21-8(2)19/h4-6H,1-3H3

InChI Key

XHUOZYOQFFEPAA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC2=CC(=C(C(=C2)F)OC(=O)C)F)C(=O)N1C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Aromatic Systems

(5Z)-5-(3,5-Difluoro-4-hydroxybenzylidene)-2,3-dimethyl-3,5-dihydro-4H-imidazol-4-one ()
  • Key Differences : Replaces the acetyloxy group with a hydroxyl group.
  • The acetyloxy group in the target compound may enhance oral absorption via prodrug activation .
3-(4-Fluoro-benzyl)-2-(4-fluoro-benzylsulfanyl)-5-(4-methoxybenzylidène)-3,5-dihydro-imidazol-4-one ()
  • Substituents : Incorporates a benzylsulfanyl group and methoxybenzylidene (C₂₅H₂₀N₂O₂S₂F₂, MW 450).
  • Properties : The sulfanyl group introduces steric bulk, lowering melting point (136–137°C) compared to the target compound’s expected higher melting point due to acetyloxy polarity. The 73% synthesis yield suggests moderate reactivity in nucleophilic substitutions .

Brominated and Alkylated Imidazolones

3-(4-Bromophenyl)-5-(4-methylbenzylidene)-2-(methylthio)-3,5-dihydro-4H-imidazol-4-one ()
  • Features : Bromophenyl and methylthio substituents contribute to a high melting point (218–220°C) and 92% yield.

Tri-Substituted Imidazoles with Fluorophenyl Groups ()

  • Examples : 2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole and derivatives.
  • Activity Trends : Fluorine at the para position enhances metabolic stability and target selectivity. The target compound’s 3,5-difluoro substitution may further optimize π-π stacking and hydrophobic interactions in enzyme pockets .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Yield (%) Key Functional Groups
Target Compound ~300 (estimated) Not reported Not reported Acetyloxy, difluorophenyl
Compound 268.22 Not reported Not reported Hydroxyl, difluorophenyl
Compound (7f) Not provided 218–220 92 Bromophenyl, methylthio
Compound (4b) 450 136–137 73 Benzylsulfanyl, methoxy
  • Lipophilicity : The acetyloxy group in the target compound increases logP compared to hydroxylated analogs, favoring passive diffusion across biological membranes .
  • Synthetic Efficiency : High yields in (92%) suggest robust condensation reactions, whereas ’s moderate yield (73%) highlights challenges in multi-step substitutions .

Structural and Conformational Insights

  • The target compound’s acetyloxy group may introduce torsional strain, affecting solid-state packing .
  • Hydrogen Bonding : The hydroxyl group in ’s compound can form intramolecular H-bonds, whereas the acetyloxy group may participate in weaker dipole interactions .

Research Findings and Implications

  • Prodrug Potential: The acetyloxy group may undergo enzymatic hydrolysis in vivo, releasing the active hydroxylated form (as in ), enhancing pharmacokinetics .
  • Fluorine Effects: Dual fluorine atoms in the target compound likely improve metabolic stability and target binding compared to mono-fluorinated analogs (e.g., ) .
  • Synthetic Scalability : Methods from (DMF, sodium metabisulfite) could be adapted for the target compound’s synthesis, though acetylation steps would require optimization .

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